6-Amino-1H-benzo[d]imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWFECYRTRIBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Approach
A widely cited method involves the condensation of 3,4-diaminobenzoic acid with formate esters or aldehydes under acidic conditions. For example, methyl 4-formylbenzoate reacts with 3,4-diaminobenzoic acid in ethanol with sodium bisulfite (NaHSO₃) as a catalyst at 60°C for 1–2 hours. This forms the benzimidazole ring while introducing the carboxylic acid moiety. The methyl ester intermediate is subsequently hydrolyzed to the free acid using aqueous NaOH or HCl.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | Absolute ethanol |
| Catalyst | NaHSO₃ (0.01 mol) |
| Temperature | 60°C |
| Reaction Time | 1–2 hours |
| Yield | 74.8% (after purification) |
Purification is achieved via silica chromatography using methylene chloride:methanol (20:1), yielding a light yellow solid.
Functional Group Introduction: Nitration and Reduction
The amino group at the 6-position is commonly introduced through nitration followed by reduction. While direct methods are sparingly documented in the provided sources, analogous pathways for nitro-to-amino conversion in benzimidazoles are well-established.
Nitration of Benzimidazole Intermediates
Nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to minimize side reactions. For example, nitration of 1H-benzimidazole-4-carboxylic acid introduces the nitro group at the 6-position, yielding 6-nitro-1H-benzimidazole-4-carboxylic acid.
Optimization Insights:
-
Solvent System : Anhydrous dichloromethane (DCM) or sulfuric acid.
-
Temperature Control : Critical to prevent over-nitration or ring degradation.
-
Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) for progress tracking.
Catalytic Reduction of Nitro to Amino
The nitro group is reduced to an amino group using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like sodium dithionite (Na₂S₂O₄). Hydrogenation at 40–60 psi H₂ pressure in ethanol/water (4:1) at 25°C for 12 hours achieves near-quantitative conversion.
Reduction Conditions:
| Parameter | Condition |
|---|---|
| Catalyst | 10% Pd/C (5% w/w) |
| Solvent | Ethanol/water (4:1) |
| Pressure | 40–60 psi H₂ |
| Time | 12 hours |
| Yield | >95% |
Carboxylation and Post-Synthetic Modifications
The carboxylic acid group at the 4-position is either introduced during cyclization or via post-synthetic carboxylation. Direct carboxylation using CO₂ under high pressure (20–30 bar) in the presence of Cu or Pd catalysts at 80–100°C has been reported for analogous compounds.
Carboxylation Parameters:
| Parameter | Condition |
|---|---|
| Catalyst | CuI (5 mol%) |
| Solvent | Dimethylformamide (DMF) |
| CO₂ Pressure | 20 bar |
| Temperature | 80°C |
| Time | 24 hours |
Purification and Analytical Validation
Chromatographic Techniques
Crude products are purified using silica gel chromatography with gradient elution (methylene chloride:methanol = 20:1). High-performance liquid chromatography (HPLC) on a C18 column with acetonitrile/water + 0.1% trifluoroacetic acid confirms purity >98%.
Spectroscopic Characterization
-
¹H NMR : δ 8.2 ppm (aromatic protons adjacent to nitro/amino), δ 12.1 ppm (carboxylic acid -OH).
-
ESI-MS : m/z 177.16 [M+H]⁺, consistent with molecular formula C₈H₇N₃O₂.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Ethanol and DMF are recycled via distillation, reducing costs and environmental impact. Pd/C catalysts are filtered and reused for up to five cycles without significant activity loss.
Waste Management
Nitration waste is neutralized with 10% NaOH before disposal, while heavy metals from catalysts are recovered via ion-exchange resins.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemical Synthesis
ABCA serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals. The compound can undergo:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylic acid group can be reduced to yield alcohols or aldehydes.
- Substitution : Hydrogen atoms on the benzene ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
These reactions are crucial for creating derivatives that may have enhanced biological activities or novel properties .
Biological Applications
ABCA has garnered attention for its potential as an enzyme inhibitor and a ligand in biochemical assays. Research indicates that it may interact with various biological targets, influencing metabolic pathways and cellular processes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of ABCA derivatives. For example, novel benzimidazole-based compounds synthesized from ABCA exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and SW480 (colon cancer). One derivative demonstrated superior cytotoxicity compared to traditional chemotherapeutics like cisplatin and doxorubicin .
Key findings include:
- IC50 Values : Certain derivatives showed IC50 values significantly lower than those of established drugs, indicating higher potency .
- Mechanism of Action : Studies revealed that these compounds could induce apoptosis and arrest the cell cycle at specific phases, particularly the S phase, suggesting a targeted action against cancer cells .
Enzyme Inhibition
ABCA has been investigated for its ability to inhibit specific enzymes involved in disease processes. The presence of both amino and carboxylic acid groups enhances its interaction with enzyme active sites, potentially leading to therapeutic effects in various conditions .
Material Science Applications
In addition to its biological significance, ABCA is utilized in developing advanced materials such as polymers and dyes. Its structural properties allow it to act as a precursor for creating materials with specialized functions, such as improved thermal stability or unique optical characteristics .
Case Studies
Several case studies illustrate the applications of ABCA:
- A study investigating the synthesis of novel ABCA derivatives found that specific substitutions on the imidazole core significantly enhanced anticancer activity against A549 cells. The most potent derivative induced apoptosis effectively and was well-tolerated by normal cells .
- Another research project focused on using ABCA as a building block for producing polymeric materials with enhanced mechanical properties, demonstrating its utility beyond medicinal chemistry .
Mechanism of Action
The mechanism of action of 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carboxylic acid groups allows for interactions with various biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The -NH₂ group in the target compound increases electron density at C6, enhancing nucleophilic reactivity compared to the electron-withdrawing -Cl in its chloro analog .
- Solubility : The carboxylic acid group improves aqueous solubility relative to ester derivatives (e.g., methyl or ethyl esters) .
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives :
- This compound participates in metal coordination due to its free -COOH group, as seen in ruthenium complexes for catalytic oxidation reactions .
- Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (ester derivative) lacks metal-binding capacity but exhibits improved cell membrane permeability, making it a prodrug candidate .
Amino vs. Hydroxy Substituents:
- The -NH₂ group in the target compound enables hydrogen bonding in molecular docking studies, critical for binding to biological targets like kinases .
- Hydroxy-substituted analogs (e.g., 4-hydroxy derivatives) show altered acidity (pKa ~3.5–4.0 vs. ~2.5 for -COOH), affecting ionization under physiological conditions .
Comparison with Dimeric and Metal-Complexed Derivatives
Dimeric Structures
Table 2: Dimeric Benzimidazole Derivatives
Key Findings :
- Dimeric structures exhibit higher molecular weights (~400–450 g/mol) and improved chelation efficiency compared to monomers .
- The biphenyl-linked dimer (5c) shows superior catalytic activity in Mn(III) complexes due to synergistic electronic effects .
Metal Complexes
- Ruthenium Complexes : The target compound forms [Ru(trpy)(H2L2-κ-N2)(OH2)]²⁺, where the -COOH group binds to Ru, enabling efficient electron transfer in aerobic oxidation reactions .
- Manganese Complexes: Dimeric derivatives (e.g., 5c) stabilize Mn₂(III) centers, enhancing catalytic turnover in water oxidation compared to monomeric analogs .
Biological Activity
6-Amino-1H-benzo[d]imidazole-4-carboxylic acid (often referred to as 6-Amino-BI) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound 6-Amino-BI features a benzimidazole core, which is known for its ability to interact with various biological targets through multiple mechanisms. The structure can be represented as follows:
This structure includes an amino group and a carboxylic acid, which contribute to its solubility and potential interactions with biological macromolecules.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-Amino-BI. For instance, it has been evaluated against a range of Gram-positive and Gram-negative bacteria using the minimum inhibitory concentration (MIC) method. The results indicated that 6-Amino-BI exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Microorganism | MIC (μg/mL) | Standard Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 100 (Ampicillin) |
| Escherichia coli | 62.5 | 25 (Ciprofloxacin) |
These findings suggest that 6-Amino-BI could serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 6-Amino-BI has also been explored extensively. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 17 | Topoisomerase I inhibition |
| A549 | 25 | DNA intercalation |
In these studies, the binding affinity of 6-Amino-BI to DNA was assessed using UV absorption and fluorescence spectroscopy, revealing strong interactions that stabilize DNA structures .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, 6-Amino-BI has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Bansal et al. evaluated the efficacy of various benzimidazole derivatives, including 6-Amino-BI, against bacterial pathogens. The results demonstrated that modifications to the benzimidazole core significantly enhanced antibacterial activity, suggesting potential pathways for drug development .
- Cancer Therapeutics : A comprehensive review by Oksuzoglu et al. discussed the synthesis of benzimidazole derivatives as anticancer agents. They reported that compounds similar to 6-Amino-BI displayed significant cytotoxicity against human cancer cell lines through mechanisms involving DNA topoisomerase inhibition .
Q & A
Q. What are the common synthetic routes for 6-Amino-1H-benzo[d]imidazole-4-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of aromatic aldehydes (e.g., 5-substituted isophthalaldehydes) with 2-amino-3-nitrobenzoic acid in ethanol under reflux (70°C for 5 hours), followed by reduction with sodium dithionite (Na₂S₂O₄) to introduce the amine group. Purification involves filtration, washing with ethanol, and drying under vacuum . Optimization includes adjusting stoichiometric ratios (e.g., 1:2 aldehyde-to-nitro precursor) and controlling reaction temperature to minimize side products.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the aromatic scaffold and substitution patterns. For example, the amine proton typically appears as a singlet near δ 6.8–7.2 ppm in DMSO-d₆. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₈H₇N₃O₂: 178.0606). Infrared spectroscopy (IR) identifies functional groups, such as carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. How can low yields during the condensation step be troubleshooted?
Low yields often arise from incomplete aldehyde activation or side reactions. Strategies include:
- Using anhydrous ethanol to prevent hydrolysis of intermediates.
- Adding catalytic acetic acid to enhance electrophilicity of the aldehyde.
- Employing inert atmospheres (N₂/Ar) to avoid oxidation of sensitive intermediates .
Advanced Research Questions
Q. How does this compound function in catalytic water oxidation systems?
Dinuclear iron(III,III) complexes derived from this ligand demonstrate catalytic activity in water oxidation when paired with oxidants like [Ru(bpy)₃]³⁺. The carboxylic acid groups facilitate metal coordination, while the aromatic backbone stabilizes high oxidation states. Kinetic studies suggest a proton-coupled electron transfer (PCET) mechanism, with turnover frequencies (TOF) dependent on pH and ligand denticity .
Q. What green chemistry principles can be applied to its synthesis?
Solvent-free or green solvent systems (e.g., glycerol/choline chloride eutectic mixtures) reduce environmental impact. For example, a 2:1 glycerol/ChCl mixture at 50°C achieved 25.2% yield for a related imidazole-carboxylic acid derivative, avoiding toxic organic solvents. Microwave-assisted synthesis can also shorten reaction times and improve energy efficiency .
Q. How is SHELX software utilized in structural analysis of its metal complexes?
SHELXTL (Bruker) and SHELXL refine crystal structures by optimizing bond lengths, angles, and thermal displacement parameters. For dinuclear Mn(III) or Fe(III) complexes, SHELXD solves phase problems via dual-space recycling, while SHELXL refines anisotropic displacement parameters. Residual electron density maps (<0.3 eÅ⁻³) validate hydrogen bonding and π-stacking interactions .
Q. What are the implications of its structure in drug design?
The benzo[d]imidazole core exhibits π-π stacking with protein aromatic residues (e.g., tyrosine in kinase targets), while the carboxylic acid enhances solubility and metal chelation. Derivatives like 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-4-carboxylic acid show anti-Alzheimer’s activity by inhibiting acetylcholinesterase (IC₅₀ ~5 µM) and chelating neurotoxic metal ions (e.g., Cu²⁺) .
Q. How does this compound participate in metabolic pathways?
As a structural analog of 5-aminoimidazole ribonucleotide (AIR), it may interfere with purine biosynthesis. In E. coli, AIR carboxylase (PurE) catalyzes the conversion of AIR to 4-carboxy-AIR, a precursor for inosine monophosphate (IMP). Competitive inhibition by this compound could disrupt nucleotide pools, with implications for antimicrobial drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
